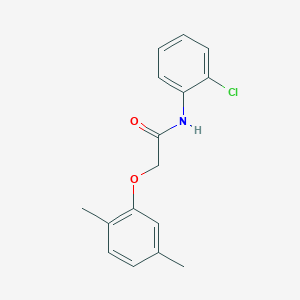![molecular formula C13H15F3N2S B5867308 N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU is a highly effective cytokinin that promotes cell division and differentiation in plants, leading to increased yield and improved fruit quality. In
Wirkmechanismus
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea acts as a cytokinin in plants by promoting cell division and differentiation. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea binds to cytokinin receptors in the plant cell membrane, leading to the activation of downstream signaling pathways that promote cell division and differentiation. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea also promotes the accumulation of auxin, a plant hormone that regulates growth and development.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects in plants. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea promotes cell division and differentiation, leading to increased yield and improved fruit quality. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea also promotes the accumulation of auxin, a plant hormone that regulates growth and development. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to increase the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar content in fruit.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is highly effective at promoting cell division and differentiation in plants, making it a valuable tool for studying plant growth and development. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is also stable and can be easily synthesized in the lab. However, N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is expensive and may not be affordable for all research labs. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is also highly toxic and must be handled with care.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea. One area of research is to explore the potential applications of N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea in other crops, such as wheat, rice, and corn. Another area of research is to investigate the molecular mechanisms underlying the effects of N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea on plant growth and development. Additionally, research could focus on developing new and more efficient synthesis methods for N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea. Finally, research could explore the potential use of N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea in combination with other plant growth regulators to further enhance crop yield and quality.
Synthesemethoden
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea is synthesized from 3-(trifluoromethyl)aniline and cyclopentanone through a multi-step reaction process. The first step involves the reaction of 3-(trifluoromethyl)aniline with thionyl chloride to form 3-(trifluoromethyl)phenyl isothiocyanate. The second step involves the reaction of cyclopentanone with sodium hydride to form the corresponding enolate. The final step involves the reaction of the enolate with 3-(trifluoromethyl)phenyl isothiocyanate to form N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in agriculture. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to promote cell division and differentiation in plants, leading to increased yield and improved fruit quality. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been used to increase the yield of various crops, including grapes, kiwifruit, apples, and tomatoes. N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to improve the quality of fruit, including size, color, and sugar content.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2S/c14-13(15,16)9-4-3-7-11(8-9)18-12(19)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITKAIGUCWKQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5867226.png)

![5-allyl-8-mercapto-2,3-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5867232.png)
![methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5867234.png)
![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)
![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)


![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)